molecular formula C3H4O3S B1210019 3-Mercaptopyruvic acid CAS No. 2464-23-5

3-Mercaptopyruvic acid

Cat. No.: B1210019
CAS No.: 2464-23-5
M. Wt: 120.13 g/mol
InChI Key: OJOLFAIGOXZBCI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Mercaptopyruvic acid is involved in several biochemical reactions, primarily in the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase. Cysteine aminotransferase catalyzes the transamination of cysteine to form this compound, while 3-mercaptopyruvate sulfurtransferase facilitates the transfer of sulfur from this compound to other molecules, forming pyruvate in the process . These interactions are crucial for maintaining cellular redox balance and detoxifying harmful substances.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of redox-sensitive signaling pathways, thereby affecting the expression of genes involved in oxidative stress responses. Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and modulate the activity of enzymes involved in sulfur metabolism, such as 3-mercaptopyruvate sulfurtransferase. This binding can lead to the activation or inhibition of these enzymes, resulting in changes in the levels of sulfur-containing compounds and redox status within the cell. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively unstable and can degrade quickly, which may limit its long-term effectiveness in experimental studies. Short-term exposure to this compound has been shown to produce significant changes in cellular function, including alterations in redox balance and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At higher doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the transsulfuration pathway and the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase, which catalyze key steps in these pathways. These interactions are essential for maintaining cellular sulfur balance and supporting various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific cellular compartments, such as the mitochondria or cytoplasm, where it can exert its biochemical effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-mercaptopyruvic acid involves starting from bromopyruvic acid in dichloromethane. Triphenylmethanethiol and N,N-diisopropylethylamine are added to form a derivative with a trityl-protected sulfur atom. Deprotection using trifluoroacetic acid and triisopropylsilane in dichloromethane yields this compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptopyruvic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide can oxidize this compound to form disulfides.

    Reduction: Reducing agents like sodium borohydride can reduce this compound to form thiols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various derivatives.

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Mercaptopyruvic acid has a wide range of scientific research applications:

Mechanism of Action

3-Mercaptopyruvic acid exerts its effects primarily through its role in the metabolism of cysteine. It is converted to 3-mercaptopyruvate, which is then acted upon by the enzyme 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Hydrogen sulfide acts as a signaling molecule and has various physiological effects, including vasodilation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercaptopyruvic acid is unique due to its keto group, which allows it to participate in specific metabolic reactions that other similar compounds cannot. This structural feature makes it a crucial intermediate in the metabolism of cysteine and the production of hydrogen sulfide.

Properties

IUPAC Name

2-oxo-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOLFAIGOXZBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10255-67-1 (mono-hydrochloride salt)
Record name 3-Mercaptopyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20862960
Record name 3-Mercaptopyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Mercaptopyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2464-23-5
Record name Mercaptopyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2464-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercaptopyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTOPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Mercaptopyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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